Home > Products > Screening Compounds P83473 > ETHYL 7-CYCLOPROPYL-3-[(4-METHOXYPHENYL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
ETHYL 7-CYCLOPROPYL-3-[(4-METHOXYPHENYL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE -

ETHYL 7-CYCLOPROPYL-3-[(4-METHOXYPHENYL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Catalog Number: EVT-5141803
CAS Number:
Molecular Formula: C22H23N3O5
Molecular Weight: 409.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate Derivatives

    Compound Description: This class encompasses a series of compounds with the core structure of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate. Variations arise from substitutions at the N-1 position. []

    Relevance: These compounds share the core ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate structure with ethyl 7-cyclopropyl-3-(4-methoxybenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate. Key differences include the presence of a methyl group at the 7th position instead of a cyclopropyl group and various substituents at the N-1 position instead of a methyl group in the target compound. This comparison highlights the structural diversity achievable through substitutions on this core scaffold. []

Ethyl 3-phenyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate Derivatives

    Compound Description: These compounds represent a subset of the previous class, featuring a phenyl group at the 3rd position of the core ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate structure. Further diversity arises from various N-aryl (pyrimidinyl)piperazinylalkyl substituents. Some compounds in this series exhibit pharmacological activity. []

    Relevance: The presence of the phenyl group at the 3rd position, as opposed to a 4-methoxybenzyl group in ethyl 7-cyclopropyl-3-(4-methoxybenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate, is a notable structural difference. Understanding the impact of these different substituents at this position could be relevant for pharmacological activity. []

    Compound Description: This class focuses on amides derived from 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid, with a specific 1-[2-hydroxy-3-(4-aryl-1-piperazinyl)propyl] substituent at the N-1 position. Variations occur in the aryl group of this substituent. These compounds demonstrate analgesic and sedative activities. [, ]

    Relevance: While these compounds share the core 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine scaffold with ethyl 7-cyclopropyl-3-(4-methoxybenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate, the variations in the carboxylate group (amide vs. ester) and the extensive N-1 substituent are significant. Comparing these structures could provide insights into the structural elements contributing to analgesic and sedative properties. [, ]

Properties

Product Name

ETHYL 7-CYCLOPROPYL-3-[(4-METHOXYPHENYL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

IUPAC Name

ethyl 7-cyclopropyl-3-[(4-methoxyphenyl)methyl]-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

InChI

InChI=1S/C22H23N3O5/c1-4-30-21(27)16-11-17(14-7-8-14)23-19-18(16)20(26)25(22(28)24(19)2)12-13-5-9-15(29-3)10-6-13/h5-6,9-11,14H,4,7-8,12H2,1-3H3

InChI Key

PZGGRHUKRNPAAT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)OC)C4CC4

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)OC)C4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.